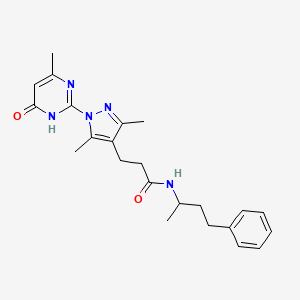

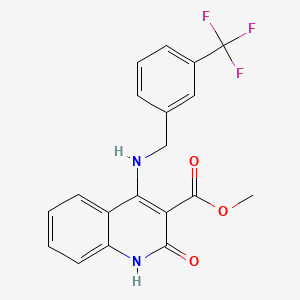

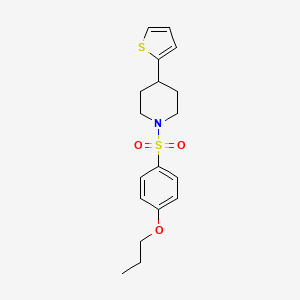

![molecular formula C14H7ClFN3S3 B2923957 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine CAS No. 862974-65-0](/img/structure/B2923957.png)

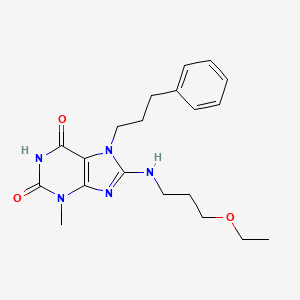

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(5-Chlorothiophen-2-yl)methanamine hydrochloride” has a CAS Number of 548772-41-4 and a molecular weight of 184.09 . Another related compound, “(5-Chlorothiophen-2-yl)methanamine”, has a CAS Number of 214759-22-5 and a molecular weight of 147.63 .

Molecular Structure Analysis

The InChI Code for “(5-Chlorothiophen-2-yl)methanamine hydrochloride” is 1S/C5H6ClNS.ClH/c6-5-2-1-4 (3-7)8-5;/h1-2H,3,7H2;1H . For “(5-Chlorothiophen-2-yl)methanamine”, the InChI Code is 1S/C5H6ClNS/c6-5-2-1-4 (3-7)8-5/h1-2H,3,7H2 .

Chemical Reactions Analysis

There’s a study on the synthesis of some Schiff bases and their potential as antimicrobial agents . The compounds were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines.

Physical And Chemical Properties Analysis

“(5-Chlorothiophen-2-yl)methanamine hydrochloride” is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8C . On the other hand, “(5-Chlorothiophen-2-yl)methanamine” is a liquid and should be stored in a dark place, in an inert atmosphere, under -20C .

Aplicaciones Científicas De Investigación

- In a study by Mahnashi et al., researchers synthesized seven new thiazole derivatives, including the compound . These derivatives demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Notably, compounds 5b, 5d, and 5e exhibited the lowest IC50 values and selectivity index (SI) values, making them promising COX-2 inhibitors.

- While not directly studied for this compound, related thiazole derivatives have shown antiviral activity . Given the structural similarities, it’s worth investigating whether our compound exhibits similar effects against specific viruses.

- Efforts to combat antimicrobial resistance have led to the study of newly synthesized thiazole derivatives. The compound’s structure suggests it may have antimicrobial properties .

Anti-Inflammatory Properties

Antiviral Activity

Antimicrobial Potential

Safety and Hazards

For “(5-Chlorothiophen-2-yl)methanamine hydrochloride”, the safety information includes hazard statements H302;H315;H319;H332;H335 and precautionary statements P280;P305+P351+P338 . For “(5-Chlorothiophen-2-yl)methanamine”, the hazard statements are H302;H315;H319;H335 and the precautionary statements are P261;P305+P351+P338 .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. The compound has been shown to be a potent inhibitor of COX-2 .

Mode of Action

The compound interacts with its targets (COX-1, COX-2, and 5-LOX enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the COX-1, COX-2, and 5-LOX enzymes, it disrupts the synthesis of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests it has suitable bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in inflammation. In in vivo studies, the compound has shown potent analgesic and anti-inflammatory effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability . .

Propiedades

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFN3S3/c15-11-5-4-9(21-11)8-6-20-13(17-8)19-14-18-12-7(16)2-1-3-10(12)22-14/h1-6H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHKACHHQPQUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFN3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[1-(2-amino-2-oxoethyl)-5-chloro-6-oxopyridazin-4-yl]sulfanylacetate](/img/structure/B2923877.png)

![7-((2E)but-2-enyl)-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2923880.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2923885.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2923888.png)

![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2923892.png)

![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2923895.png)

![6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2923896.png)